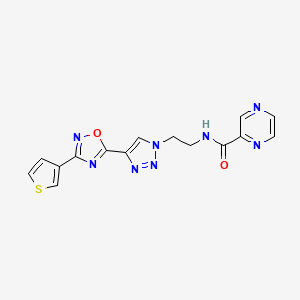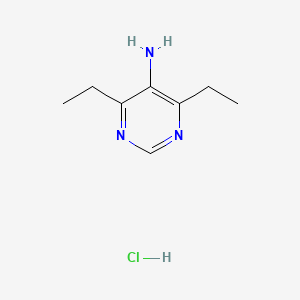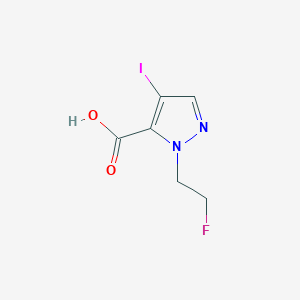
N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrazine-2-carboxamide is a synthetic molecule featuring a unique structure comprised of multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrazine-2-carboxamide can be approached through multi-step organic synthesis. Typically, it involves constructing the thiophene ring first, followed by the oxadiazole and triazole rings via cyclization reactions. The final step generally involves coupling these intermediates with pyrazine-2-carboxylic acid derivatives under amide bond-forming conditions. Reaction conditions often include the use of catalysts, bases, and solvents to drive the reactions to completion.
Industrial Production Methods
On an industrial scale, the production of such a compound would require large-scale reactors capable of precise temperature and pressure control to ensure the high yield and purity of the compound. Catalysts and solvents would need to be recycled to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions:
Oxidation: This could alter the sulfur in the thiophene ring or other electron-rich sites.
Reduction: Potentially at the carboxamide group or other electron-deficient regions.
Substitution: Particularly at positions on the heterocycles where halogen or other leaving groups may be present.
Common Reagents and Conditions
Typical reagents might include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary based on the desired transformation, but generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products from these reactions depend on the specific conditions used. Oxidation might yield sulfoxides or sulfones, reduction could yield amines or alcohols, and substitution could result in functionalized heterocycles with new substituent groups enhancing the compound's utility.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrazine-2-carboxamide is of interest for its potential to form complexes with transition metals, influencing properties like conductivity and catalytic activity.
Biology and Medicine
Biologically, this compound could serve as a scaffold for developing new drugs due to its potential to interact with various biological targets through hydrogen bonding, pi-pi stacking, and other interactions. These properties could lead to applications in antimicrobial, anti-inflammatory, and anticancer research.
Industry
Industrially, it might be used in the development of advanced materials, such as novel polymers or coatings, leveraging its robust chemical structure and reactivity.
Mechanism of Action
The mechanism by which N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrazine-2-carboxamide exerts its effects would depend on its application. In a biological context, it could inhibit enzymes or modulate receptor activity by binding to active sites or other critical regions, thus altering signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(3-(furan-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrazine-2-carboxamide
N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrazine-2-carboxamide
Unique Features
Compared to these similar compounds, N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrazine-2-carboxamide possesses a thiophene ring, which can significantly influence its electronic properties and reactivity
That should cover the essentials
Properties
IUPAC Name |
N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N8O2S/c24-14(11-7-16-2-3-17-11)18-4-5-23-8-12(20-22-23)15-19-13(21-25-15)10-1-6-26-9-10/h1-3,6-9H,4-5H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFIPJYKGWERDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2586331.png)
![(4-chlorophenyl)[6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2586332.png)
![2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide](/img/structure/B2586333.png)
![methyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2586334.png)

![6-benzyl-N-(2-methoxyethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2586338.png)

![6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide](/img/structure/B2586341.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methoxybutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2586347.png)

![4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2586349.png)
![2-[(E)-2-(3-ethoxy-4-propoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2586350.png)
